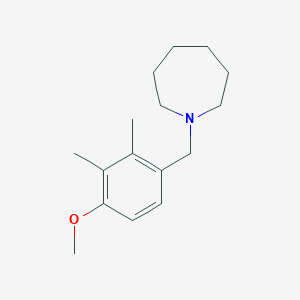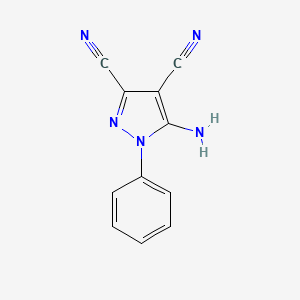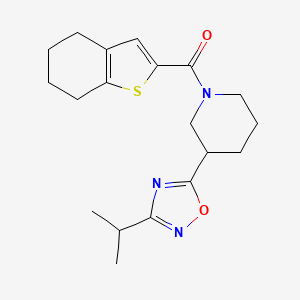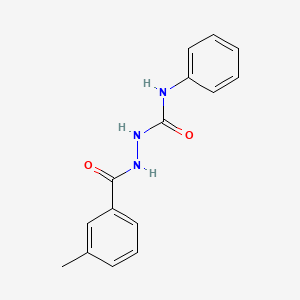![molecular formula C22H21N3O B5685796 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5685796.png)
1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrimidinones and is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is an enzyme that plays a crucial role in various cellular processes, including metabolism, cell cycle regulation, and gene expression.
Aplicaciones Científicas De Investigación
1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role in the regulation of the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII has been shown to activate the Wnt signaling pathway by inhibiting the activity of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone, which is a negative regulator of the pathway. This activation of the Wnt signaling pathway has been implicated in various diseases, including cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII is a potent and selective inhibitor of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone, which is a serine/threonine kinase that regulates various cellular processes. 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII binds to the ATP-binding site of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone and inhibits its activity, leading to the activation of downstream signaling pathways. The inhibition of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone by 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII has been shown to have various effects on cellular processes, including the regulation of gene expression, cell cycle progression, and apoptosis.
Biochemical and physiological effects:
1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII can induce the differentiation of embryonic stem cells into neuronal cells and promote the survival of neurons. In vivo studies have shown that 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII can improve cognitive function in animal models of Alzheimer's disease and reduce the growth of cancer cells in xenograft models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII has several advantages for lab experiments, including its potency and selectivity for 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone, its availability from various chemical suppliers, and its ability to activate the Wnt signaling pathway. However, there are also limitations to the use of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII in lab experiments, including its potential toxicity and the need for further research to fully understand its effects on cellular processes.
Direcciones Futuras
There are several future directions for further research on 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII. One area of research is the development of more potent and selective inhibitors of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone that can be used in clinical applications. Another area of research is the investigation of the effects of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII on other cellular processes, including metabolism and inflammation. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII on cellular processes and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with 3-bromo-1H-indole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromoethyl phenyl ketone to form the final product. The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone inhibitor VIII has been described in several research articles, and the compound is commercially available from various chemical suppliers.
Propiedades
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-15-21(17-8-4-3-5-9-17)22(26)24-16(2)25(15)13-12-18-14-23-20-11-7-6-10-19(18)20/h3-11,14,23H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZUCINQLCLTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1CCC2=CNC3=CC=CC=C32)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethoxy-2-{2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5685717.png)
![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)

![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5685752.png)
![2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)
![1-{5-[(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B5685764.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5685770.png)

![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)

![5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5685788.png)
